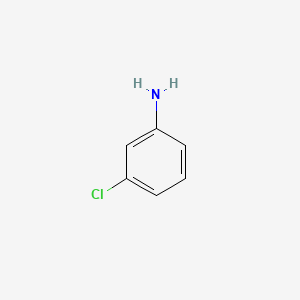

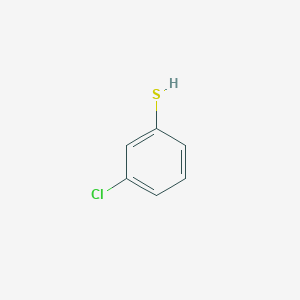

3-Chlorothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32020. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJDYPZUDYXHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062116 | |

| Record name | Benzenethiol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2037-31-2 | |

| Record name | 3-Chlorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8D2M2DK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorothiophenol (CAS: 2037-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorothiophenol (CAS No. 2037-31-2), a key organosulfur intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. This document details its physicochemical properties, safety and handling protocols, spectroscopic characteristics, and core chemical reactivity. Emphasis is placed on its application in synthetic chemistry, particularly as a precursor for pharmaceutically relevant scaffolds.

Core Properties and Specifications

This compound, also known as 3-chlorobenzenethiol, is a distinct-smelling, pale yellow liquid at room temperature. Its chemical identity and core physical properties are summarized below.

Physicochemical Properties

The fundamental physicochemical data for this compound are presented in Table 1, offering a quick reference for experimental planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 2037-31-2 | [1][2] |

| Molecular Formula | C₆H₅ClS | [1][3] |

| Molecular Weight | 144.62 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor | Stench, unpleasant | [2][4] |

| Boiling Point | 91 - 93 °C @ 8 mmHg110 °C @ 30 mmHg80 - 81 °C @ 10 Torr | [2][5][6] |

| Density | ~1.245 g/cm³ | [5] |

| Flash Point | 90 °C (194 °F) | [2][5] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

| Refractive Index | 1.601 - 1.604 | [5] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[3][7] The compound is also harmful if swallowed, inhaled, or absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[8] |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Danger | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] |

Note: Hazard classifications and statements may vary slightly by supplier and regulatory body. Always consult the most recent Safety Data Sheet (SDS) before use.[2]

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of its corresponding sulfonyl chloride, 3-chlorobenzenesulfonyl chloride. This common laboratory-scale method offers good yields and purity.

Synthesis Workflow

The general workflow for the preparation of this compound from 3-chlorobenzene is a two-step process involving chlorosulfonation followed by reduction.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 3-chlorobenzenesulfonyl chloride using zinc dust and sulfuric acid, a classic method for preparing thiophenols.

Materials:

-

3-chlorobenzenesulfonyl chloride

-

Zinc dust (90%+)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Preparation of Acidic Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a cold solution of sulfuric acid by slowly adding 250 mL of concentrated H₂SO₄ to 750 g of crushed ice with vigorous stirring. Maintain the temperature between -5 °C and 0 °C using an ice-salt bath.

-

Addition of Sulfonyl Chloride: Gradually add 50 g of 3-chlorobenzenesulfonyl chloride to the cold acid mixture over 30 minutes, ensuring the temperature does not rise above 0 °C.

-

Reduction: While maintaining the low temperature, add 125 g of zinc dust in small portions over approximately 45-60 minutes. The reaction is exothermic; control the addition rate to keep the temperature below 5 °C.

-

Reaction Completion: After the addition of zinc is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Work-up and Extraction: Decant the aqueous layer. Transfer the remaining zinc sludge to a larger beaker and extract the product by stirring with three 150 mL portions of diethyl ether. Combine the ether extracts.

-

Washing: Wash the combined organic extracts sequentially with 100 mL of 2M HCl, 100 mL of water, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Spectroscopic and Analytical Characterization

Characterization of this compound is routinely performed using standard spectroscopic techniques.

Representative Analytical Protocol

Objective: To confirm the identity and purity of synthesized this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]

- 4. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsdr.org [ijsdr.org]

- 7. jocpr.com [jocpr.com]

- 8. Tenofovir Alafenamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Chlorothiophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Chlorothiophenol. It includes detailed experimental protocols for its synthesis and purification, a summary of its applications in research and industry, and an exploration of its relevance in the development of pharmaceuticals.

Core Properties of this compound

This compound, also known as 3-chlorobenzenethiol, is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a chlorine atom and a thiol group on a benzene ring, imparts a unique combination of reactivity and physical characteristics.

Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, unpleasant odor.[1] It is soluble in many organic solvents but has limited solubility in water.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClS | [1] |

| Molecular Weight | 144.62 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 104-105 °C at 35 mmHg | [2] |

| Density | 1.244 g/mL | [2] |

| Refractive Index (n20/D) | 1.6021 | [2] |

| Flash Point | 90 °C (194 °F) | [2] |

| pKa | 5.83 ± 0.10 (Predicted) | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic ring, the electron-withdrawing chlorine atom, and the nucleophilic thiol group.

-

Nucleophilicity of the Thiol Group: The thiol group can be deprotonated to form a highly nucleophilic thiolate anion. This anion readily participates in a variety of reactions, including nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides to form thioethers and with Michael acceptors in conjugate addition reactions.[4][5][6]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-director, while the thiol group is an activating, ortho-, para-director. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.

-

Oxidation of the Thiol Group: The thiol group can be oxidized to form various sulfur-containing functional groups, such as disulfides, sulfenic acids, sulfinic acids, and sulfonic acids.[7]

This compound is a known precursor in the formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs), which are toxic environmental pollutants, under high-temperature conditions.[8][9]

Synthesis and Purification

Two primary synthetic routes to this compound are the reduction of 3-chlorobenzenesulfonyl chloride and the Sandmeyer reaction starting from 3-chloroaniline.

Experimental Protocol: Synthesis via Reduction of 3-Chlorobenzenesulfonyl Chloride

This method involves the reduction of the readily available 3-chlorobenzenesulfonyl chloride using a reducing agent such as zinc dust in an acidic medium.[10][11]

Materials:

-

3-Chlorobenzenesulfonyl chloride

-

Zinc dust

-

Concentrated sulfuric acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of crushed ice and concentrated sulfuric acid.

-

Slowly add 3-chlorobenzenesulfonyl chloride to the cold acid mixture with vigorous stirring.

-

Gradually add zinc dust to the reaction mixture, maintaining the temperature below 10 °C using an ice-salt bath.

-

After the addition is complete, continue stirring for several hours, allowing the reaction to proceed to completion.

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Place the crude this compound in the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Begin to evacuate the system slowly to the desired pressure.

-

Once the desired pressure is reached, begin heating the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound at the given pressure (e.g., 104-105 °C at 35 mmHg).[2]

-

Discontinue the distillation once the desired product has been collected.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. A standard protocol would involve dissolving the sample in a suitable solvent (e.g., dichloromethane) and injecting it into the GC-MS system. The resulting mass spectrum can be compared to library data for confirmation.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The spectra of this compound would show characteristic signals for the aromatic protons and carbons, as well as the thiol proton.[1][3][15][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the S-H and C-S stretching vibrations, as well as bands associated with the chlorinated aromatic ring.[1][3]

Applications in Drug Discovery and Development

While this compound itself is not typically an active pharmaceutical ingredient, it serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][17][18] The introduction of the 3-chlorophenylthio moiety can significantly influence the biological activity of a molecule.

Although no specific signaling pathways are directly modulated by this compound, its derivatives have been shown to possess a range of biological activities, including antifungal and anticancer properties.[2][9][19] For example, the antifungal drug sertaconazole contains a chlorobenzothiophene core, and its synthesis involves a key step of attaching a side chain to a related thiophene derivative.[7][20] This highlights the importance of chlorinated thiophenol-type structures in the development of new therapeutic agents.

The nucleophilic nature of the thiol group in this compound allows for its incorporation into lead compounds to explore structure-activity relationships, potentially enhancing binding affinity to biological targets or modifying pharmacokinetic properties.

Caption: Role of this compound in the Synthesis of Bioactive Molecules.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis and purification can be achieved through established organic chemistry protocols. Its primary importance in the context of drug development lies in its role as a precursor for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in research and development.

References

- 1. This compound | C6H5ClS | CID 16257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. DE1593878C - Process for the production of chlorothiophenols - Google Patents [patents.google.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. repository.unar.ac.id [repository.unar.ac.id]

- 15. rsc.org [rsc.org]

- 16. 4-Chlorothiophenol(106-54-7) 1H NMR spectrum [chemicalbook.com]

- 17. seemafinechem.com [seemafinechem.com]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 20. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chlorothiophenol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 3-Chlorothiophenol. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and agrochemical development.

Molecular Structure and Identification

This compound, with the IUPAC name 3-chlorobenzenethiol, is an organosulfur compound featuring a benzene ring substituted with a chlorine atom and a thiol group at positions 3.[1]

Molecular Formula: C₆H₅ClS[1][2]

Molecular Weight: 144.62 g/mol [1][2]

CAS Registry Number: 2037-31-2[1]

Synonyms: m-Chlorothiophenol, 3-Chlorobenzenethiol, Benzenethiol, 3-chloro-[1][2]

Chemical Structure:

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic unpleasant odor.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 144.62 g/mol | [1][2] |

| Density | 1.244 g/cm³ at 25 °C | |

| Boiling Point | 205-207 °C at 760 mmHg | |

| Melting Point | -18 °C | |

| Flash Point | 90 °C (194 °F) | |

| Refractive Index | 1.6021 at 20 °C |

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound is the reduction of the corresponding 3-chlorobenzenesulfonyl chloride.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Methodology (via Reduction with Triphenylphosphine):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-chlorobenzenesulfonyl chloride (10 mmol) in anhydrous toluene (50 mL).

-

Addition of Reagent: While stirring under a nitrogen atmosphere, add triphenylphosphine (30 mmol) portion-wise to the solution. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid (50 mL). Separate the organic layer and extract the aqueous layer with toluene (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃):

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Parameters: Set the spectral width to cover the range of 0-10 ppm. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Expected Spectrum: The spectrum will show a singlet for the thiol proton (-SH) and a complex multiplet pattern in the aromatic region (7.0-7.4 ppm) corresponding to the four protons on the benzene ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters: Set the spectral width to cover the range of 0-200 ppm.

-

Expected Spectrum: The spectrum will show six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring.

-

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (NaCl or KBr).

-

Instrument Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Spectrum: Key characteristic peaks include the S-H stretching vibration around 2550 cm⁻¹ and C-S stretching vibrations, in addition to the characteristic aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) mass spectrometry.

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) column.

-

Instrument Parameters: Use a standard ionization energy of 70 eV.

-

Expected Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z 144 and an isotope peak at m/z 146 due to the presence of the ³⁷Cl isotope. Fragmentation patterns will correspond to the loss of H, S, and Cl from the parent molecule.

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2] Its thiol group is a key functional handle for nucleophilic substitution and addition reactions, while the chloro-substituted aromatic ring can participate in various coupling reactions.

Workflow for the Synthesis of a Thioether Derivative:

The following diagram illustrates a typical experimental workflow where this compound is used as a nucleophile to synthesize a thioether, a common structural motif in biologically active molecules.

Caption: A generalized workflow for the synthesis of a thioether using this compound.

While this compound itself is not typically investigated for direct biological activity, it serves as a crucial building block for the synthesis of compounds with potential therapeutic or pesticidal properties. The introduction of the 3-chlorothiophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. At present, there is limited publicly available information detailing specific signaling pathways directly modulated by this compound. Its primary role remains that of a synthetic intermediate.

References

A Comprehensive Technical Guide to the Solubility of 3-Chlorothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chlorothiophenol and its Solubility

This compound (C₆H₅ClS) is an organosulfur compound that appears as a colorless to pale yellow liquid with a distinct odor.[1] Its chemical structure, featuring a benzene ring substituted with a thiol (-SH) group and a chlorine atom, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The solubility of this compound in organic solvents is a critical parameter for its application in chemical reactions, purification processes, and formulation development. Generally, it is soluble in organic solvents but has limited solubility in water due to its predominantly nonpolar aromatic structure.[1]

Understanding the quantitative solubility of this compound in various organic solvents is essential for optimizing reaction conditions, designing efficient extraction and crystallization procedures, and developing stable formulations. This guide provides a framework for determining this crucial data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. To facilitate the practical application of this guide, the following table presents a hypothetical but realistic set of solubility data. Researchers are strongly encouraged to determine experimental values for their specific systems.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | 150.2 | 10.39 |

| Ethanol | 25 | 125.8 | 8.70 |

| Acetone | 25 | 210.5 | 14.56 |

| Toluene | 25 | 180.3 | 12.47 |

| Dichloromethane | 25 | 250.1 | 17.30 |

| Ethyl Acetate | 25 | 195.6 | 13.53 |

| Hexane | 25 | 20.4 | 1.41 |

Note: The data presented in this table is for illustrative purposes only and should not be considered as experimentally verified values.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks

-

Pipettes

-

Gas Chromatograph with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (FID)

-

Vortex mixer

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved this compound at the bottom of the vial indicates that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

-

-

Quantitative Analysis (e.g., by GC-MS):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample and the standard solutions using a validated GC-MS or GC-FID method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

From the gravimetric or quantitative analysis, calculate the solubility in g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectroscopic Data Analysis of 3-Chlorothiophenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Chlorothiophenol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Furthermore, this document outlines the experimental protocols for each analytical technique and visualizes key workflows and concepts using Graphviz diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.30 - 7.10 | m | - | Aromatic Protons |

| 3.54 | s | - | -SH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.8 | C-Cl |

| 130.0 | Aromatic CH |

| 129.2 | C-SH |

| 126.9 | Aromatic CH |

| 125.0 | Aromatic CH |

| 124.7 | Aromatic CH |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3095 | Aromatic C-H stretch |

| 2580 | S-H stretch |

| 1580, 1560, 1460 | Aromatic C=C ring stretch |

| 1080 | C-S stretch |

| 780 | C-Cl stretch |

| 680 | Out-of-plane C-H bend |

Table 4: Mass Spectrometry (Electron Ionization) Data for this compound [1][2][3]

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular Ion) |

| 146 | ~1/3 of M⁺ | [M+2]⁺ (³⁷Cl isotope) |

| 109 | Moderate | [M-Cl]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[4] The sample is placed in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[4]

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. A standard single-pulse experiment is typically used. Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[5] A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling.[6]

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the sample is prepared between two infrared-transparent salt plates, such as sodium chloride (NaCl) or potassium bromide (KBr).[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[8][9]

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum.[10] Multiple scans are averaged to improve the signal-to-noise ratio.[8]

2.3. Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. Electron Ionization (EI) is a common method for small organic molecules.[11][12] In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[12][13]

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Visualizations

3.1. Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

3.2. Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

References

- 1. Benzenethiol, 3-chloro- [webbook.nist.gov]

- 2. Benzenethiol, 3-chloro- [webbook.nist.gov]

- 3. Benzenethiol, 3-chloro- [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 3-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophenol, a halogenated aromatic thiol, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The reactivity of its thiol (-SH) group is central to its synthetic utility. This technical guide provides a comprehensive overview of the key reactivity aspects of the thiol group in this compound, including its acidity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for common transformations and an exploration of its role in transition metal-catalyzed reactions are also presented.

Core Reactivity Parameters

The chemical behavior of the thiol group in this compound is governed by several key factors, which are summarized below.

| Property | Predicted Value | Experimental Value | Source |

| pKa | 5.83 ± 0.10 | 6.25 (in 48% EtOH at 25 °C) | [1] |

Acidity and Thiolate Formation

The acidity of the thiol proton, quantified by its pKa, is a fundamental determinant of the reactivity of this compound. The predicted pKa value is approximately 5.83, while the experimental value in 48% ethanol at 25°C is 6.25[1]. The electron-withdrawing nature of the chlorine atom at the meta-position increases the acidity of the thiol group compared to thiophenol (pKa ≈ 6.6).

This increased acidity facilitates the formation of the corresponding thiolate anion in the presence of a base. The thiolate is a potent nucleophile and is the active species in many of the reactions discussed below. The equilibrium between the thiol and thiolate is depicted in the following diagram.

Caption: Equilibrium between this compound and its thiolate anion.

Nucleophilic Reactivity: S-Alkylation and S-Acylation

The thiolate derived from this compound is a strong nucleophile and readily participates in S-alkylation and S-acylation reactions. These reactions are fundamental for the construction of thioethers and thioesters, which are important structural motifs in many biologically active molecules.

S-Alkylation

S-alkylation typically proceeds via an SN2 mechanism, where the thiolate attacks an alkyl halide or another suitable electrophile.

General Reaction Scheme:

Caption: General scheme for the S-alkylation of this compound.

Experimental Protocol: Synthesis of 3-(Methylthio)chlorobenzene

-

Materials: this compound, Methyl iodide, Sodium hydroxide, Ethanol, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.05 eq) in water dropwise at 0 °C.

-

Stir the mixture for 15 minutes at room temperature to ensure complete formation of the thiolate.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

| Reactant | Product | Yield | Reference |

| This compound, Methyl Iodide | 3-(Methylthio)chlorobenzene | High | Adapted from general procedures[2] |

Oxidation to Disulfide

The thiol group of this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(3-chlorophenyl) disulfide. This reaction can be effected by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, and iodine.

General Reaction Scheme:

Caption: Oxidation of this compound to its disulfide.

Experimental Protocol: Synthesis of bis(3-chlorophenyl) disulfide

-

Materials: this compound, Dimethyl sulfoxide (DMSO), Hydroiodic acid (HI), Acetonitrile, 10% Sodium hydroxide solution.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Add dimethyl sulfoxide (3.0 eq) to the solution.

-

Add a catalytic amount of hydroiodic acid (HI) (0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, add a 10% aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Reactant | Product | Yield | Reference |

| This compound | bis(3-Chlorophenyl) disulfide | High | Adapted from a general procedure for thiol oxidation |

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent nucleophilic partner in various transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig C-S coupling, for the formation of diaryl sulfides.

Buchwald-Hartwig C-S Coupling

This palladium-catalyzed reaction allows for the formation of a carbon-sulfur bond between an aryl halide (or triflate) and a thiol.

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig C-S coupling reaction.

Experimental Protocol: Palladium-Catalyzed Thiolation of an Aryl Bromide

-

Materials: this compound, Aryl bromide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene.

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).

-

Add anhydrous, degassed toluene.

-

Heat the reaction mixture at 80-110 °C with stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite and wash the filter cake with the same solvent.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Conclusion

The thiol group in this compound exhibits a rich and versatile reactivity profile. Its acidity allows for the ready formation of a potent thiolate nucleophile, which can be effectively utilized in S-alkylation and S-acylation reactions. The thiol is also readily oxidized to the corresponding disulfide. Furthermore, this compound is a valuable coupling partner in transition metal-catalyzed reactions, providing a reliable route to the synthesis of diaryl sulfides. This guide provides a foundational understanding and practical protocols for researchers to harness the synthetic potential of this important building block in their drug discovery and development endeavors.

References

A Technical Guide to 3-Chlorothiophenol and Its Derivatives in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 3-Chlorothiophenol and its derivatives, focusing on their synthesis, chemical reactions, and applications, particularly within the realm of drug discovery and development. The information presented is curated from the chemical literature to support ongoing research and innovation in the field.

Core Compound: this compound

This compound (also known as 3-chlorobenzenethiol) is an organosulfur compound with the chemical formula C₆H₅ClS.[1] It is a colorless to pale yellow liquid with a distinct odor.[2] The presence of a thiol (-SH) group and a chlorine atom on the benzene ring makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the chlorine atom at the 3-position influences the reactivity of the thiol group and the aromatic ring, enabling its participation in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClS | [1] |

| Molecular Weight | 144.62 g/mol | [1] |

| CAS Number | 2037-31-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 80-81 °C @ 10 Torr | |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| ¹H NMR | Spectra available in public databases | [1] |

| ¹³C NMR | Spectra available in public databases | |

| Mass Spectrometry | GC-MS data available in public databases | [1] |

| Infrared Spectroscopy | FTIR spectra available in public databases | [1] |

Synthesis of this compound and Its Derivatives

The synthesis of chlorothiophenols can be achieved through various methods. One patented process involves the chlorination of thiophenol or diphenyl disulfide. This process can lead to a mixture of ortho- and para-isomers, which can be separated by fractional crystallization.[3] Another approach involves the reduction of chlorobenzenesulfonyl chlorides.

General Synthetic Workflow

The synthesis of bioactive derivatives often starts with a core heterocyclic structure, which is then functionalized. For instance, the synthesis of some antimicrobial agents involves the reaction of 3-chlorobenzoic acid hydrazide with aryl isothiocyanates to form thiosemicarbazides, followed by cyclization to yield 1,2,4-triazole derivatives.[4]

Caption: Generalized workflow for the synthesis of derivatives from this compound.

Chemical Reactions and Applications in Drug Discovery

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds with potential biological activities. The thiol group is a good nucleophile and can readily react with electrophiles to form thioether derivatives. These derivatives are being explored for their therapeutic potential in various disease areas.

Biological Activities of this compound Derivatives

Derivatives incorporating the 3-chlorophenylthio moiety have demonstrated a range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds derived from or related to this compound. For instance, 3,4-bis(arylthio)maleimides have been synthesized and shown to be highly active against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[5] Another study reported that 3-(p-chlorophenyl)thio citronellal exhibited significant antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 62.5 ± 0.5 μg/mL.[2] This compound was also effective against biofilm cells of S. aureus.[2]

Furthermore, a series of thiosemicarbazides and 1,2,4-triazoles bearing a 3-chlorophenyl moiety have been synthesized and tested for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria.[4]

| Compound Class | Test Organism(s) | Activity | Reference |

| 3,4-bis(arylthio)maleimides | Gram-positive and Gram-negative bacteria (incl. MDR) | High activity | [5] |

| 3-(p-chlorophenyl)thio citronellal | Staphylococcus aureus (planktonic and biofilm) | MIC = 62.5 ± 0.5 μg/mL | [2] |

| Thiosemicarbazides and 1,2,4-triazoles | Gram-positive and Gram-negative bacteria | In vitro antibacterial activity | [4] |

| 3-Halobenzo[b]thiophenes | B. cereus, C. albicans, S. aureus, E. faecalis | MIC of 128 µg/mL against B. cereus and C. albicans | [6] |

Anticancer Activity

The 3-chlorothiophene scaffold, which is structurally similar to this compound, has been used to synthesize transition metal complexes with anticancer properties. For example, cobalt (II) complexes of 3-chlorothiophene-2-carboxylic acid have shown significant inhibitory effects on human leukemia K562 cells and colon cancer SW480 cells.[7] Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that compounds with a hydroxy group in the benzene ring exhibited cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines, with IC₅₀ values in the micromolar range.[8]

| Compound Class | Cell Line(s) | Activity | Reference |

| Cobalt (II) complex of 3-chlorothiophene-2-carboxylic acid | K562 (leukemia), SW480 (colon cancer) | Significant inhibitory effects | [7] |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-guanidine derivatives | MCF-7 (breast), HeLa (cervical), HCT-116 (colon) | Mean IC₅₀ values of 12.8 and 12.7 μM for the most active compounds | [8] |

| 3,4-Diarylthiolated maleimides | H520 and H1299 (lung cancer) | IC₅₀ values around 10 μM for potent compounds | [9] |

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, some studies have provided initial insights. The anticancer activity of some derivatives is suggested to be mediated through the induction of apoptosis.[8] For other structurally related thiophene derivatives, inhibition of kinases and microtubule assembly have been identified as potential mechanisms of their anticancer effects.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer derivatives of this compound, leading to apoptosis.

Caption: Hypothetical signaling pathway targeted by anticancer this compound derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures based on the methodologies described in the cited literature.

General Procedure for the Synthesis of 3-Halobenzo[b]thiophenes

This procedure is adapted from a method for synthesizing 3-halobenzo[b]thiophenes from 2-alkynylthioanisoles.[6]

-

In a reaction vial equipped with a magnetic stir bar, add 2-alkynylthioanisole (0.3 mmol) and CuSO₄·5H₂O (1.5 mmol).

-

Add 5 mL of ethanol to the vial.

-

Add the desired sodium halide (1.5 mmol) to the reaction mixture in one portion.

-

Stir the reaction mixture overnight at room temperature.

-

Filter the reaction mixture through celite and concentrate it under vacuum.

-

Adsorb the resulting concentrated mixture onto silica gel.

-

Purify the final product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

General Procedure for In Vitro Anticancer Activity Assay (MTT/MTS)

This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]

-

Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at a density of 5 x 10⁴ cells per well in 1 mL of culture medium.

-

Incubate the cells for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

-

Add MTT or MTS reagent to each well and incubate for a specified period to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic versatility of the this compound scaffold allows for the generation of a wide range of derivatives with potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this important class of molecules. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. This compound | C6H5ClS | CID 16257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

- 4. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3-Chlorothiophenol (CAS No. 2037-31-2), a crucial reagent in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | GHS07 | Warning | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity (single exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

| Flammable liquids | 4 | None | Warning | H227: Combustible liquid |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClS | [1] |

| Molecular Weight | 144.62 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Odor | Stench | [1][4] |

| Boiling Point | 104-105 °C @ 35 mmHg | [5] |

| Flash Point | 90 °C / 194 °F | [1] |

| Density | 1.244 g/cm³ | [5] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [6] |

| Decomposition Temperature | > 200°C | [1] |

Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1]

-

Use personal protective equipment (PPE) as specified in Section 4.

-

Keep away from heat, sparks, and open flames.[1]

-

Handle under an inert atmosphere as it is air-sensitive.[5]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep in a corrosives area.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

-

Keep containers tightly closed when not in use.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contamination. | Provides short-term splash protection. Nitrile has poor resistance to prolonged contact with similar chemicals. |

| Eye Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |

| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. Consider chemically resistant shoe covers.[1] | Prevents skin contact and protects against potential splashes of the flammable and toxic material.[1] |

| Respiratory Protection | Use only within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][7] | This compound can be toxic if inhaled and may cause respiratory irritation.[1][6] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures: [1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[1]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1]

-

Specific Hazards: Combustible liquid. Containers may explode when heated.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, sulfur oxides, sulfides, and hydrogen chloride gas.[1][4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Spill Response:

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation and remove all sources of ignition.[1]

-

Wear appropriate PPE as outlined in Section 4.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

-

Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Experimental Protocols

Incompatibility Testing (Representative Protocol)

This protocol outlines a method to assess the chemical incompatibility of this compound with other substances, such as strong oxidizing agents or bases.

-

Preparation: Conduct the experiment in a chemical fume hood. Prepare small, equimolar amounts of this compound and the test substance.

-

Mixing: In a test tube or small beaker, slowly add the test substance to the this compound with constant stirring.

-

Observation: Observe for any signs of a reaction, such as a change in color, gas evolution, or a significant temperature increase (exotherm). Monitor the temperature with a non-contact thermometer.

-

Analysis: If a reaction is observed, analyze any gaseous products using appropriate analytical techniques (e.g., GC-MS) to identify potential hazardous byproducts.

Personal Protective Equipment (PPE) Breakthrough Time (Representative Protocol)

This protocol describes a method to determine the breakthrough time of this compound through a specific glove material.

-

Apparatus Setup: Use a permeation test cell that separates the glove material into two chambers.

-

Challenge: Introduce this compound into the challenge chamber.

-

Collection: Continuously monitor the collection chamber (the "clean" side) for the presence of this compound using a sensitive analytical method, such as gas chromatography with a suitable detector.

-

Breakthrough Time: The breakthrough time is defined as the time elapsed from the initial contact of the chemical with the glove material to the time it is detected in the collection chamber at a pre-determined concentration.

Visualized Logical Workflows

The following diagrams illustrate key decision-making and procedural flows for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Decision and action workflow for responding to a this compound spill.

Caption: First aid and emergency response logic for personnel exposure.

References

- 1. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. eTool : Respiratory Protection - Respirator Change Schedules - Conducting Experimental Tests to Determine a Cartridge's Service Life - Evaluation of Respirator Change Schedules | Occupational Safety and Health Administration [osha.gov]

- 3. Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Chemical protective clothing standard test method development. Part 1. Penetration test method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qualia-bio.com [qualia-bio.com]

Methodological & Application

Application Notes: 3-Chlorothiophenol in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophenol is a versatile organosulfur compound that serves as a key intermediate in the synthesis of a variety of fine chemicals, including active pharmaceutical ingredients and agrochemicals.[1] Its chemical structure, featuring a reactive thiol group and a chlorinated benzene ring, allows for its incorporation into larger molecules to impart specific biological activities. In the context of agrochemical manufacturing, the 3-chlorophenylthio- moiety can be found in molecules designed as herbicides, fungicides, and insecticides. The presence of the chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors, thereby modulating its efficacy and spectrum of activity.

These application notes provide a detailed protocol for the laboratory-scale synthesis of a potential herbicidal agent derived from this compound, namely 2-((3-chlorophenyl)thio)acetic acid. This compound belongs to the class of arylthioacetic acids, which have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides.[2] The subsequent sections detail the synthetic procedure, present relevant quantitative data, and illustrate the experimental workflow and the targeted biological pathway.

Data Presentation

Table 1: Reactant and Product Stoichiometry for the Synthesis of 2-((3-chlorophenyl)thio)acetic acid

| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) |

| This compound | Starting Material | C₆H₅ClS | 144.62 | 0.1 | 14.46 | 11.6 | 1.25 |

| Sodium Hydroxide | Base | NaOH | 40.00 | 0.11 | 4.40 | - | - |

| Chloroacetic acid | Reagent | C₂H₃ClO₂ | 94.50 | 0.1 | 9.45 | - | - |

| Water | Solvent | H₂O | 18.02 | - | - | 100 | 1.00 |

| Hydrochloric Acid (conc.) | Acid | HCl | 36.46 | - | - | As needed | ~1.18 |

| 2-((3-chlorophenyl)thio)acetic acid | Product | C₈H₇ClO₂S | 202.66 | 0.1 (Theoretical) | 20.27 (Theoretical) | - | - |

Table 2: Hypothetical Herbicidal Efficacy Data for 2-((3-chlorophenyl)thio)acetic acid

| Weed Species | Common Name | Growth Inhibition (%) at 100 g/ha | GR₅₀ (g/ha) |

| Amaranthus retroflexus | Redroot Pigweed | 95 | 25 |

| Chenopodium album | Lamb's Quarters | 92 | 30 |

| Setaria viridis | Green Foxtail | 75 | 80 |

| Zea mays | Corn (crop) | 10 | >500 |

GR₅₀: The dose required to reduce plant growth by 50%. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Synthesis of 2-((3-chlorophenyl)thio)acetic acid

This protocol details the nucleophilic substitution reaction between this compound and chloroacetic acid under basic conditions to yield the target thioether.

Materials:

-

This compound (98% purity)

-

Sodium hydroxide pellets

-

Chloroacetic acid

-

Concentrated hydrochloric acid

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Preparation of Sodium 3-chlorothiophenolate:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.40 g (0.11 mol) of sodium hydroxide in 50 mL of deionized water.

-

Cool the solution to room temperature in an ice bath.

-

Slowly add 14.46 g (0.1 mol) of this compound to the sodium hydroxide solution with continuous stirring. The reaction is exothermic. Maintain the temperature below 30°C.

-

Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium 3-chlorothiophenolate salt.

-

-

S-alkylation Reaction:

-

In a separate beaker, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of deionized water. Neutralize this solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Transfer the neutralized chloroacetic acid solution to a dropping funnel.

-

Add the chloroacetate solution dropwise to the stirred solution of sodium 3-chlorothiophenolate over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature under reflux for 3 hours to ensure the completion of the reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to pH 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product, 2-((3-chlorophenyl)thio)acetic acid.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture.

-

-

Drying and Characterization:

-

Dry the purified product in a vacuum oven at 50°C to a constant weight.

-

The final product should be a white to off-white solid.

-

Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. An estimated yield for this reaction is typically in the range of 80-90%.

-

Mandatory Visualizations

Caption: Synthetic workflow for 2-((3-chlorophenyl)thio)acetic acid.

Caption: Inhibition of the HPPD enzyme by an arylthioacetic acid derivative.

References

3-Chlorothiophenol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorothiophenol is a halogenated aromatic thiol that serves as a crucial building block in organic synthesis. Its chemical structure, featuring a reactive thiol group and a chlorine atom on the benzene ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the chlorine atom influences the reactivity of the thiol group and the aromatic ring, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides an overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key reactions and insights into the biological activities of the resulting compounds.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2037-31-2 | [2] |

| Molecular Formula | C₆H₅ClS | [2] |

| Molecular Weight | 144.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 80-81 °C @ 10 Torr | |

| Purity | >97.0% (GC) |

Applications in Organic Synthesis

This compound is a versatile reagent that participates in a variety of organic reactions, making it a valuable tool for the construction of complex molecular architectures. Key reactions include S-alkylation, S-arylation (e.g., Ullmann condensation), Michael addition, and its use in the synthesis of heterocyclic compounds like thioxanthones.

Synthesis of Diaryl Sulfides via Nucleophilic Aromatic Substitution

This compound can be used to synthesize diaryl sulfides, a class of compounds with various biological activities. One notable application is in the synthesis of thioxanthone derivatives, which have shown promise as anticancer agents.

Example: Synthesis of 4-Chloro-3-(3-chlorophenylthio)-9H-thioxanthen-9-one

A key intermediate in the synthesis of potential anticancer agents is 4-chloro-3-(3-chlorophenylthio)-9H-thioxanthen-9-one. This compound is synthesized from this compound and a suitable thioxanthone precursor.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Yield | Reference |

| This compound | 3,4-Dichloro-9H-thioxanthen-9-one | 4-Chloro-3-(3-chlorophenylthio)-9H-thioxanthen-9-one | Nucleophilic Aromatic Substitution | 55% | [3] |

Experimental Protocol: Synthesis of 4-Chloro-3-(3-chlorophenylthio)-9H-thioxanthen-9-one

This protocol is adapted from the general procedure for the synthesis of 3-substituted-4-chloro-thioxanthone derivatives.[3][4]

Materials:

-

3,4-Dichloro-9H-thioxanthen-9-one

-

This compound

-

Sodium methoxide (NaOCH₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichloro-9H-thioxanthen-9-one (1 equivalent) in a mixture of methanol and THF.

-

Add sodium methoxide (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

To this mixture, add this compound (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-chloro-3-(3-chlorophenylthio)-9H-thioxanthen-9-one.

Characterization Data for 4-Chloro-3-(3-chlorophenylthio)-9H-thioxanthen-9-one:

-

Appearance: Pale-yellow powder

-

Melting Point: 181–182 °C

-

¹H NMR (400 MHz, CDCl₃): δ 8.56 (d, J = 8.0 Hz, 1H), 8.37 (d, J = 8.8 Hz, 1H), 7.67 – 7.64 (m, 2H), 7.59 (t, J = 1.6 Hz, 1H), 7.54 – 7.41 (m, 4H), 6.86 (d, J = 8.8 Hz, 1H).

-

¹³C NMR (100 MHz, CDCl₃): δ 179.33, 143.84, 137.57, 136.50, 135.66, 134.81, 133.25, 132.67, 131.72, 131.11, 130.17, 129.72, 128.34, 128.21, 128.10, 126.94, 126.52, 125.57, 124.20.

-

HRMS-EI (m/z): [M]⁺ calcd for C₁₉H₉Cl₂OS₂: 387.9550; found: 387.9551.[3]

S-Alkylation Reactions

The thiol group of this compound is readily alkylated by various alkyl halides in the presence of a base to form the corresponding thioethers.

| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield |

| This compound | Methyl iodide | 3-(Methylthio)chlorobenzene | K₂CO₃ | DMF | High |

| This compound | Benzyl bromide | 3-(Benzylthio)chlorobenzene | Et₃N | CH₂Cl₂ | Good |

Experimental Protocol: General Procedure for S-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, CH₂Cl₂)

-

Standard laboratory glassware

-

Stirring apparatus